molecular formula C14H13ClN2O B8470605 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1380392-06-2

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B8470605
CAS RN: 1380392-06-2
M. Wt: 260.72 g/mol
InChI Key: WXPLBOXMTJILCI-UHFFFAOYSA-N
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Description

“5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one” is a chemical compound that belongs to the class of quinoxalines . Quinoxalines are a group of organic compounds with a wide range of biological activities and are used as reagents for the synthesis of biologically important condensed derivatives .


Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been reported in several studies. One method involves the visible light-mediated synthesis from aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid through ring opening and unexpected cyclization . Another method involves the Pd-catalyzed direct C (sp2)–H bond carbonylation of the C2 position of indole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one” include ring opening and cyclization of aryl cyclopropanes, and direct C (sp2)–H bond carbonylation of the C2 position of indole .

properties

CAS RN

1380392-06-2

Product Name

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one

Molecular Formula

C14H13ClN2O

Molecular Weight

260.72 g/mol

IUPAC Name

5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4-one

InChI

InChI=1S/C14H13ClN2O/c15-8-4-10-17-12-6-2-1-5-11(12)16-9-3-7-13(16)14(17)18/h1-3,5-7,9H,4,8,10H2

InChI Key

WXPLBOXMTJILCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C=CC=C3C(=O)N2CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolo[1,2-a]quinoxalin-4(5H)-one (500 mg; 2.71 mmol) was dissolved in anhydrous DMF (10 mL) in a 25 mL round bottomed flask. NaH (68.6 mg; 2.71 mmol; 95%) was carefully added to the flask under a blanket of nitrogen. The reaction mixture was allowed to react for 2 h at room temperature after which 1-bromo-3-chloropropane (511.99 mg, 3.25 mg) was added and the mixture was heated to 80° C. overnight. The reaction mixture was diluted with ethyl acetate and washed with H2O, brine, dried over sodium sulfate, then filtered and concentrated. The crude mixture was purified by flash chromatography to yield the desired 5-(3-chloropropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one and 5-(3-bromopropyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one in approximately a 60:40 ratio. The mixture was used in the next step without further purification. [M+1]+=261 Chloride; [M+1]+=305 Bromide. 1H NMR (CDCl3): δ 2.18-2.42 (2H); 3.49-3.62 (1H); 3.63-3.81 (1H); 4.38-4.50 (2H); 6.61-6.71 (1H); 7.13-7.514 (4H); 7.65-7.80 (2H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
68.6 mg
Type
reactant
Reaction Step Two
Quantity
511.99 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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